N-(tert-butyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2S/c1-7-21-12(10-8-20(5)19-13(10)23-6)17-18-14(21)24-9-11(22)16-15(2,3)4/h8H,7,9H2,1-6H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVUXPIJBROPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC(C)(C)C)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of tert-butyl acetamide with various pyrazole and triazole derivatives. The general synthetic pathway includes:
- Formation of Pyrazole Derivative : The initial step involves the formation of a 3-methoxy-1-methyl-1H-pyrazole intermediate.
- Triazole Formation : This intermediate is then reacted with a suitable triazole precursor to yield the desired thioacetamide derivative.
- Final Modification : The final compound is obtained by introducing the tert-butyl group and ethyl substituents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including E. coli and K. pneumoniae , with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 32 µg/mL depending on the strain tested .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 6.25 |
| K. pneumoniae | 12.5 |
| P. aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated a growth inhibition effect on several cancer cell lines, with IC50 values indicating potent activity at submicromolar concentrations. For instance, in MLL-AF9 cells, the GI50 was reported at 0.78 µM, suggesting significant selectivity and metabolic stability .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cellular proliferation pathways.
- Disruption of Protein Interactions : The compound disrupts interactions between critical proteins such as TEAD and YAP, which are involved in cell growth and differentiation .
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Antimicrobial Properties : A comprehensive study assessed the antimicrobial efficacy against a panel of pathogens and established its potential as an effective agent against resistant strains.
- Anticancer Efficacy Assessment : Another study focused on its anticancer activity across multiple cancer cell lines, confirming its potential as a lead compound for further development in cancer therapeutics.
Scientific Research Applications
Chemical Synthesis
The synthesis of N-(tert-butyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves a multi-step process that includes the formation of the pyrazole and triazole rings. The synthetic pathway often utilizes reagents such as tert-butyl acetamide and various thiol compounds to introduce the thio group into the structure.
Synthetic Pathway Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | tert-butyl acetamide + ethyl 4-(3-methoxy-1-methylpyrazol-4-yl)thioacetate | Reflux in DMF | High |
| 2 | Reaction with 4H-1,2,4-triazole derivatives | Room temperature | Moderate |
| 3 | Purification via chromatography | N/A | Final product |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers tested the antimicrobial efficacy of various derivatives of pyrazole-thiazole compounds against pathogenic bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting the potential for developing novel antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of similar triazole derivatives against breast cancer cell lines. The study found that treatment with these compounds resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Triazole-Thioacetamide Derivatives
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- Structural Differences : Replaces the 3-methoxy-1-methylpyrazole group with a pyridin-3-yl substituent and uses a 4-ethylphenyl acetamide side chain instead of tert-butyl.
- Functional Relevance : Acts as a potent Orco agonist in insect odorant receptors, demonstrating EC₅₀ values in the low micromolar range . The pyridine ring enhances π-π stacking interactions, while the ethylphenyl group optimizes hydrophobic binding.
- Pharmacokinetics : Higher aqueous solubility compared to the tert-butyl analog due to reduced steric hindrance.
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide)
- Structural Differences : Features a 4-pyridinyl group on the triazole and an isopropylphenyl acetamide side chain.
- Functional Relevance : Similar Orco agonism profile to VUAA-1 but with altered selectivity due to the isopropyl group’s steric effects .
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Structural Differences : Substitutes the tert-butyl group with a 4-methylthiazole ring.
Pyrazole-Containing Analogs
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Structural Differences : Incorporates a 5-methylpyrazole group instead of 3-methoxy-1-methylpyrazole and a phenyl substituent on the triazole.
- Functional Relevance : Demonstrated moderate antimicrobial activity in studies, with logP values indicating higher lipophilicity than the tert-butyl derivative .
Substituent Effects on Pharmacological Properties
Key Observations :
- Pyridine vs. Pyrazole : Pyridine-containing analogs (VUAA-1, OLC-12) show stronger receptor binding due to aromatic nitrogen atoms, whereas pyrazole derivatives may prioritize metabolic stability.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(tert-butyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the preparation of the 1,2,4-triazole-3-thiol core. Key steps include:
- Step 1 : Reacting 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base (e.g., sodium ethoxide) to form the thioether linkage .
- Step 2 : Introducing the tert-butyl acetamide group via nucleophilic substitution. Protective groups (e.g., benzyloxy) may be used to prevent side reactions .
- Optimization : Adjust reaction temperature (60–80°C), solvent (ethanol/dioxane), and catalyst (triethylamine) to improve yield (>70%) and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the tert-butyl group (δ ~1.2 ppm for CH), pyrazole protons (δ 6.5–7.5 ppm), and thioether linkage (δ 3.8–4.2 ppm) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement. The software is robust for resolving complex heterocyclic systems, even with twinned data .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinases). IC values can indicate potency .
- Antimicrobial Testing : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index) .
Advanced Research Questions
Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the pyrazole moiety with thiophene or pyridine to alter electron density and binding affinity (Table 1) .
- Substituent Effects : Introduce halogen (Cl, Br) or methoxy groups on the phenyl ring to enhance lipophilicity and target interactions .
Q. Table 1: Structural Analogs and Activity Trends
Q. How can contradictory data in biological activity profiles (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic Studies : Assess bioavailability via HPLC analysis of plasma samples post-administration. Poor solubility or rapid metabolism (CYP450 enzymes) may explain discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, tert-butyl groups may undergo oxidative degradation .
- Formulation Optimization : Encapsulate in liposomes or cyclodextrins to improve stability and tissue penetration .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The triazole-thioacetamide scaffold likely binds to the ATP pocket via H-bonds and hydrophobic contacts .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Pay attention to RMSD fluctuations in the binding site .
- QSAR Modeling : Generate 3D descriptors (e.g., CoMFA) to correlate substituent electronegativity with IC values .
Methodological Notes
- Synthesis Reproducibility : Always validate reaction conditions (e.g., reflux time, solvent purity) using control experiments .
- Data Validation : Cross-check crystallographic data (SHELXL output) with CIF validation tools to avoid over-interpretation of disorder .
- Ethical Reporting : Disclose negative results (e.g., failed analogs) to aid SAR refinement and avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
